molecular formula C8H4N2 B6601443 3-ethynylpyridine-4-carbonitrile CAS No. 1211587-31-3

3-ethynylpyridine-4-carbonitrile

Cat. No. B6601443
CAS RN: 1211587-31-3
M. Wt: 128.13 g/mol
InChI Key: KIDTUTSBYBWBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynylpyridine-4-carbonitrile (3-EP-4-CN) is an organic compound used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is a colorless liquid with a pyridine-like odor and is soluble in organic solvents. 3-EP-4-CN is also known as 3-ethynyl-4-pyridinecarbonitrile, 4-pyridinecarbonitrile, 4-pyridinecarbonitrile-3-ethynyl, and 4-pyridinecarbononitrile-3-ethynyl.

Scientific Research Applications

3-EP-4-CN is used in various scientific research applications, such as in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of heterocyclic compounds, such as pyridine, quinoline, and indole derivatives. It is also used as an intermediate in the synthesis of biologically active compounds, such as antifungal agents, anti-inflammatory agents, and anticonvulsants.

Mechanism of Action

The mechanism of action of 3-EP-4-CN is not fully understood. It is believed that the reaction of 4-pyridinecarbonitrile and ethynyllithium involves the formation of a nucleophilic addition product, followed by a rearrangement reaction to form the 3-EP-4-CN product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-EP-4-CN are not well understood. However, it is believed that it may have some anti-inflammatory and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-EP-4-CN in laboratory experiments include its low cost and its availability in large quantities. It is also relatively stable and non-toxic. The main limitation of using 3-EP-4-CN is its relatively low solubility in water, which may limit its use in some applications.

Future Directions

The future directions for 3-EP-4-CN include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into its solubility in water and other solvents may lead to its use in a wider range of applications. Finally, research into its potential toxicity and environmental impact may lead to its use in more sustainable applications.

Synthesis Methods

3-EP-4-CN can be synthesized by the reaction of 4-pyridinecarbonitrile and ethynyllithium in anhydrous tetrahydrofuran (THF) at 0°C. The reaction is catalyzed by the addition of a small amount of a base, such as potassium tert-butoxide. The reaction proceeds at room temperature and the product is isolated in high yield.

properties

IUPAC Name

3-ethynylpyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-2-7-6-10-4-3-8(7)5-9/h1,3-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDTUTSBYBWBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CN=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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